Iodine

Water Disinfection Antimicrobial Efficacy Halogen Comparison

Iodine (CAS 12190-71-5) is the mildest common halogen oxidant (E° +0.54 V vs. Cl +1.36 V, Br +1.08 V), enabling selective iodinations and catalytic transformations where stronger halogens cause over-oxidation. ACS reagent grade (≥99.8%, Cl/Br ≤0.005%) ensures trace-halogen control critical for USP/NF monograph testing and Karl Fischer titrations. For plasma etching, iodine-derived HI delivers anisotropic polysilicon gate patterning with >30:1 selectivity to SiO₂ at low self-bias voltage (<70 V), preserving sub-quarter-micron device integrity. In high-ammonia water systems, iodine retains virucidal potency where chlorine fails due to chloramine interference, making it the preferred disinfectant for challenging matrices.

Molecular Formula I2
Molecular Weight 253.8089 g/mol
CAS No. 12190-71-5
Cat. No. B079347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodine
CAS12190-71-5
SynonymsIodine
Iodine 127
Iodine-127
Molecular FormulaI2
Molecular Weight253.8089 g/mol
Structural Identifiers
SMILESII
InChIInChI=1S/I2/c1-2
InChIKeyPNDPGZBMCMUPRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 % (NIOSH, 2016)
Dissolves readily in chloroform, carbon tetrachloride, or carbon disulfide to form purple solns.
2.719 g in cyclohexane;  23 g/100 cc in methanol at 25 °C;  20.5 g/100 cc in alcohol at 15 °C;  20.6 g/100 cc in ether at 17 °C
197 g/kg in carbon disulfide at 25 °C;  19.2 g/kg in carbon tetrachloride at 25 °C;  337.3 g/kg in ether at 25 °C;  164.0 g/kg in benzene at 25 °C;  27.1 g/kg in ethanol at 25 °C;  49.7 g/kg in chloroform at 25 °C;  49.7 g/kg in chloroform at 25 °C;  13.2 g/kg in n-hexane at 25 °C;  97 g/kg in butan-2-ol at 25 °C;  157 g/kg in ethyl acetate at 25 °C;  182.5 g/kg in toluene at 25 °C
14.6 g/100 g in bromoethane at 25 °C;  1.73 g/100 g in n-heptane at 25 °C;  9.7 g/100 g in glycerol at 25 °C;  33.7 g/100 g in diethyl ether at 25 °C;  19.7 g/100 g in carbon disulfide at 25 °C
Soluble in alkaline iodide solutions
In water, 0.03 g/100 cc at 20 °C
In water, 0.034 g/kg at 25 °C
In water, 330 mg/L at 25 °C
0.33 mg/mL at 25 °C
Solubility in water, g/100ml at 20 °C: 0.03
0.01%

Structure & Identifiers


Interactive Chemical Structure Model





Iodine (CAS 12190-71-5) Elemental Properties and Commercial Availability for Procurement


Iodine (CAS 12190-71-5) is the elemental form of the halogen iodine, existing as diatomic molecules (I₂) with a molecular weight of 253.81 g/mol. In its pure state, it is a lustrous, violet-black crystalline solid that readily sublimates at room temperature, volatilizing into a characteristic violet gas with an irritating odor . It is sparingly soluble in water (~0.3 g/L at 20°C) but dissolves readily in organic solvents such as chloroform, carbon tetrachloride, and ethanol, as well as in aqueous iodide solutions due to the formation of triiodide (I₃⁻) . Commercially, iodine is available in various grades including ACS reagent grade (≥99.8% purity), USP/NF grade (99.8-100.5% assay), and technical grade (≥99.5%), with specific impurity limits for chlorine/bromine (≤0.005%) and non-volatile matter (≤0.01%) in the highest analytical grades .

Why Iodine (CAS 12190-71-5) Cannot Be Substituted by Chlorine, Bromine, or Iodophors Without Performance and Specification Deviations


While elemental iodine shares the halogen classification with chlorine and bromine, and iodophors like povidone-iodine (PVP-I) are iodine-based formulations, direct substitution without validation is technically unsound. Iodine exhibits a distinctly lower redox potential (E° = +0.54 V vs. SHE for I₂/I⁻) compared to chlorine (+1.36 V) and bromine (+1.08 V), which translates to a milder, more selective oxidizing power that is critical in both chemical synthesis and antimicrobial applications where over-oxidation must be avoided [1]. In disinfection contexts, iodine requires a 2.0 ppm dose to achieve equivalent bactericidal activity to 0.6 ppm of available chlorine, a 3.3-fold difference in required concentration that precludes direct volumetric substitution [2]. Furthermore, iodophors such as PVP-I are complexed forms of iodine designed for controlled release and reduced irritation; their antimicrobial activity is not a simple function of total iodine content but rather depends on the concentration of free molecular iodine (I₂), which differs dramatically between formulations and is heavily influenced by the presence of surface-active ingredients [3]. Therefore, procurement decisions based solely on halogen class membership or total iodine content without consideration of redox selectivity, dose-response characteristics, and formulation-specific release kinetics will result in unpredictable performance deviations.

Quantitative Differentiation of Iodine (CAS 12190-71-5) vs. Halogen and Iodophor Comparators for Scientific Selection


Comparative Antimicrobial Efficacy: Iodine vs. Chlorine and Bromine in Standardized Swimming Pool Water Disinfection

In a standardized AOAC method for swimming pool water disinfection, metallic iodine required 2.0 ppm to achieve bactericidal activity equivalent to a 0.6 ppm available chlorine control against both Escherichia coli and Streptococcus faecalis. In contrast, liquid bromine required 1.0 ppm against E. coli and 2.0 ppm against S. faecalis to achieve the same equivalent activity [1]. This establishes a clear dose-response hierarchy where iodine demonstrates a 3.3-fold lower potency (on a ppm basis) compared to chlorine but offers distinct parity with bromine against S. faecalis, a Gram-positive organism of higher resistance.

Water Disinfection Antimicrobial Efficacy Halogen Comparison

Comparative Virucidal Activity Under Ammonia Challenge: Iodine vs. Chlorine and Chlorine Dioxide

In a comparative study of virucidal agents, chlorine's disinfectant activity was significantly impaired by the presence of ammonia, whereas iodine (along with chlorine dioxide and bromine chloride) retained much of its virucidal potency under identical conditions [1]. Electron microscopy further revealed that iodine inactivation of poliovirus resulted in observable structural changes to the virions, whereas chlorine, chlorine dioxide, and bromine chloride inactivated the virus without causing apparent structural alterations [1]. This suggests a distinct mechanism of action for iodine at the viral structural level.

Virology Water Treatment Disinfection Byproducts

Bactericidal Activity Correlation with Free Iodine Concentration: Elemental Iodine vs. Povidone-Iodine Formulations

A direct comparative study of three PVP-iodine preparations and elemental iodine in 0.1 mol/L KI solution against Staphylococcus aureus established a clear hierarchy of bactericidal activity based on the concentration of free molecular iodine (I₂). Statistical analysis via linear multiple regression (RF = a₀ + a₁ log[I₂] + a₂ log t) demonstrated that, for a given reduction factor (RF ≈ 4-6), the bactericidal activity increased in the following order: Povidone-iodine washing concentrate >> iodine in KI (0.1 mol/L) > Povidone-iodine mucosal disinfectant > aqueous solution of povidone iodine [1]. Elemental iodine in KI solution showed intermediate activity, outperforming two of the three PVP-I formulations but being surpassed by the washing concentrate formulation containing surface-active ingredients [1].

Antiseptic Formulation Free Iodine Staphylococcus aureus

Redox Selectivity: Iodine as a Mild Oxidizing Agent Relative to Chlorine and Bromine

The standard reduction potential of the I₂/I⁻ couple is E° = +0.54 V vs. SHE, which is significantly lower than that of bromine (Br₂/Br⁻, E° = +1.08 V vs. SHE) and chlorine (Cl₂/Cl⁻, E° = +1.36 V vs. SHE) [1]. This thermodynamic difference manifests in solution chemistry: chlorine can oxidize both bromide and iodide ions; bromine can oxidize iodide ions but not chloride; iodine cannot oxidize either bromide or chloride ions [1]. This positions iodine as the mildest oxidizing agent among the common halogens, enabling selective oxidations in organic synthesis where stronger halogens would cause over-oxidation or unwanted side reactions.

Organic Synthesis Redox Chemistry Halogen Oxidizing Power

Semiconductor Dry Etching Selectivity: Hydrogen Iodide Plasma vs. Chlorine/Bromine Chemistry

In silicon dry etching for 0.35 µm MOS technology, hydrogen iodide (HI) plasma was evaluated as an alternative to conventional chlorine or bromine chemistry. The iodine-based process achieved a polysilicon-to-SiO₂ selectivity of approximately 30:1 at 350 W RF source power, which increased to 180:1 when the source power was reduced to 100 W [1]. Additionally, iodine-based plasmas were characterized by very low self-biased voltages, typically less than 70 V [1]. The process yielded anisotropic profiles with a degree of anisotropy close to unity without trenching or other undesirable anomalies [1].

Semiconductor Manufacturing Dry Etching Polysilicon Gate

ACS Reagent Grade Purity Specifications: Iodine vs. Technical Grade Comparators

ACS reagent grade iodine specifications mandate an assay of 99.8-100.5% (iodometric) with maximum impurity limits of 0.005% for chlorine and bromine (as Cl) and 0.01% for nonvolatile matter . In contrast, technical grade iodine is commonly specified at ≥99.0% or ≥99.5% purity without the stringent limits on halogen impurities [1]. The 0.005% limit on chlorine and bromine is particularly critical as these halogens are more powerful oxidizing agents than iodine and can interfere with redox titrations and sensitive analytical procedures.

Analytical Chemistry Reagent Grade Quality Control

Validated Research and Industrial Applications for Iodine (CAS 12190-71-5) Based on Quantitative Differentiation Evidence


Analytical Chemistry: Iodometric Titrations and USP/NF Monograph Testing

ACS reagent grade iodine (99.8-100.5% assay, Cl/Br ≤0.005%) is specified for use in iodometric titrations and USP/NF monograph testing where trace halogen impurities would otherwise act as interfering oxidants and compromise analytical accuracy . The narrow assay range and stringent impurity limits ensure consistent redox stoichiometry, which is essential for quantitative determination of reducing agents, water content via Karl Fischer titration, and pharmaceutical quality control testing. Technical grade iodine (≥99.0-99.5%) lacks the impurity control required for these applications and should be reserved for synthetic use only .

Semiconductor Fabrication: High-Selectivity Polysilicon Gate Etching

Iodine-based plasma chemistry (using HI derived from elemental iodine) is validated for anisotropic polysilicon gate etching in 0.35 µm MOS technology, achieving polysilicon-to-SiO₂ selectivity from 30:1 to 180:1 depending on RF power [1]. The low self-bias voltage (<70 V) characteristic of iodine plasmas minimizes gate oxide damage compared to higher-energy chlorine or bromine plasmas, making iodine the preferred etchant for sub-quarter-micron gate patterning where device integrity and yield are critical [1]. This application leverages iodine's unique plasma characteristics rather than its chemical oxidizing power.

Water Disinfection in Ammonia-Rich or Recreational Water Systems

For water systems with significant ammonia loads (e.g., swimming pools with high bather load, wastewater with organic nitrogen), iodine provides more reliable virucidal performance than chlorine, as chlorine's activity is markedly impaired by ammonia while iodine retains its potency [2]. Additionally, iodine's distinct mechanism of action—causing structural changes to viral capsids observable by electron microscopy—differs from the non-structural inactivation caused by chlorine and chlorine dioxide [2]. This supports iodine selection in scenarios where chlorine disinfection byproduct formation (chloramines) is a concern or where ammonia interference is unavoidable.

Mild Oxidation and Iodination in Organic Synthesis

Iodine's relatively low standard reduction potential (E° = +0.54 V vs. SHE) positions it as the mildest common halogen oxidizing agent, capable of selective oxidation of iodide-sensitive substrates where chlorine (E° = +1.36 V) or bromine (E° = +1.08 V) would cause over-oxidation or unwanted side reactions [3]. This thermodynamic selectivity is exploited in iodination reactions, esterification/transesterification catalysis, and the iodine-promoted reductive sulfenylation using ketones as hydride donors . Synthetic chemists procure elemental iodine specifically for these mild oxidative transformations where stronger halogens are unsuitable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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